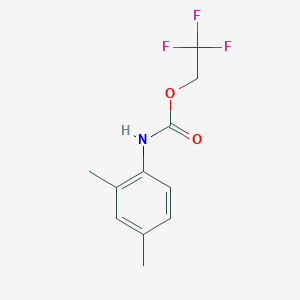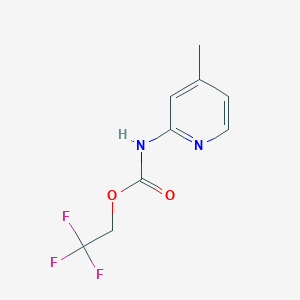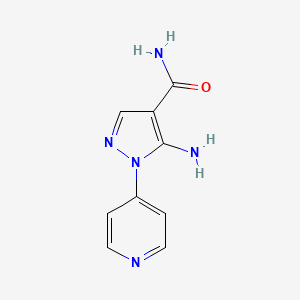
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 106898-37-7 . It has a molecular weight of 185.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, and 5 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 185.19 .Scientific Research Applications
Synthesis and Structural Studies
Antitumor Activities : The compound has been utilized as a precursor in the synthesis of pyrazolopyrimidine derivatives and Schiff bases, showing potential in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these derivatives has been discussed, indicating the compound's utility in developing anticancer agents (Hafez et al., 2013).
Enzyme Inhibition : Another study investigated its role in creating potent and selective phosphodiesterase 4B inhibitors, with optimization using X-ray crystallography and computational modelling. This indicates its applicability in designing drugs targeting inflammatory pathways (Mitchell et al., 2010).
Biological Activities
Antibacterial Activity : Pyrazolopyridine derivatives synthesized from the compound have shown moderate to good antibacterial activity against various strains, showcasing its potential in developing new antibacterial agents (Panda et al., 2011).
Cytotoxicity and Anticancer Properties : Studies have also focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the compound, which were evaluated for in vitro cytotoxic activity against cancer cells, further affirming its utility in anticancer research (Hassan et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-pyridin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)5-13-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDYTBKYBFKZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



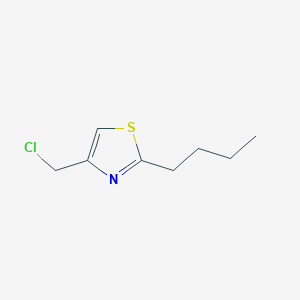
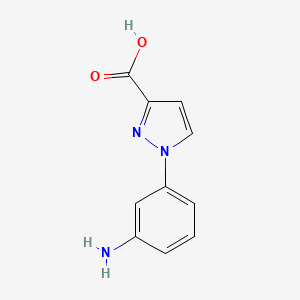
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
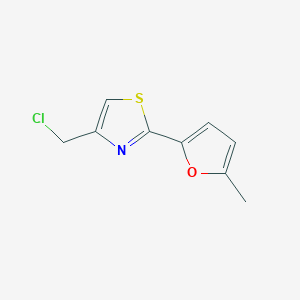
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
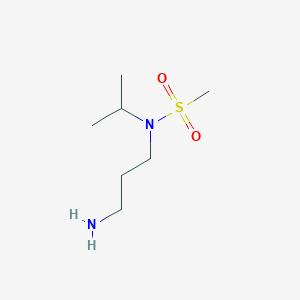

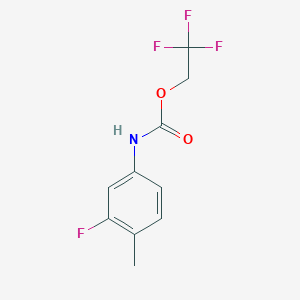

![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)
